molecular formula C9H14N2O3 B8196487 4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-1H-pyrazole

4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-1H-pyrazole

Cat. No.: B8196487
M. Wt: 198.22 g/mol
InChI Key: OFOYUDYTSMFRRJ-UHFFFAOYSA-N
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Description

4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a methoxy group linked to a 2,2-dimethyl-1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-1H-pyrazole typically involves the reaction of 1H-pyrazole with 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane moiety can enhance the compound’s stability and bioavailability, while the pyrazole ring can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
  • 2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine

Uniqueness

4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-1H-pyrazole is unique due to the combination of the dioxolane and pyrazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-9(2)13-6-8(14-9)5-12-7-3-10-11-4-7/h3-4,8H,5-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOYUDYTSMFRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC2=CNN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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